molecular formula C9H12N4O5S3 B561662 N-[4-(Aminosulfonyl)-2,1,3-benzoxadiazol-7-yl]-2-aminoethyl methanethiosulfonate CAS No. 352000-01-2

N-[4-(Aminosulfonyl)-2,1,3-benzoxadiazol-7-yl]-2-aminoethyl methanethiosulfonate

Cat. No.: B561662
CAS No.: 352000-01-2
M. Wt: 352.398
InChI Key: SOTZITYVLITNID-UHFFFAOYSA-N
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Description

Historical Development of Fluorescent MTS Reagents

The development of fluorescent MTS (methanethiosulfonate) reagents began with the recognition of MTS compounds as rapid and selective thiol-reactive agents for cysteine residues in proteins. These reagents were first employed in structural biology through the substituted-cysteine accessibility method (SCAM), which maps membrane protein topology by introducing cysteine mutations and assessing reagent accessibility. Fluorescent derivatives emerged to enable real-time monitoring of conformational changes, combining the specificity of MTS with fluorogenic properties. N-[4-(Aminosulfonyl)-2,1,3-benzoxadiazol-7-yl]-2-aminoethyl methanethiosulfonate (ABD-MTS) represents a key advancement, integrating a benzoxadiazole fluorophore with an MTS moiety for cysteine-specific labeling.

Chemical Classification and Nomenclature

ABD-MTS belongs to the class of heterobifunctional reagents, featuring two distinct functional groups:

  • Methanethiosulfonate (MTS) : A sulfhydryl-reactive group that forms disulfide bonds with cysteine residues under mild conditions.
  • 4-(Aminosulfonyl)-2,1,3-benzoxadiazole (ABD) : A fluorophore excitable at 389 nm with emission at 513 nm, enabling fluorescence detection.

The compound’s systematic name reflects its structure: a benzoxadiazole core linked to a methanethiosulfonate via a 2-aminoethyl spacer. Its molecular formula is C₉H₁₂N₄O₅S₃ , with a molecular weight of 352.4 g/mol .

Position within the Family of Protein-Labeling Compounds

ABD-MTS occupies a unique niche among cysteine-targeting reagents:

Reagent Type Reactivity Fluorescence Applications
MTS derivatives Thiol-specific, rapid kinetics None SCAM, ion channel studies
Maleimides Thiol-reactive, stable bonds None General protein conjugation
ABD-MTS Thiol-specific, MTS-mediated Yes (ABD core) Real-time tracking, FRET studies
MTS-TAMRA Thiol-reactive, fluorescent Yes (TAMRA dye) Conformational dynamics

ABD-MTS combines the reversible binding of MTS with the pH-dependent fluorescence of ABD, enabling precise spatial and temporal resolution in protein studies.

Significance in Structural Biology and Protein Research

ABD-MTS has transformed approaches to studying protein dynamics and interactions:

  • Real-Time Conformational Monitoring : Its fluorescence intensity changes correlate with environmental pH and proximity to quenchers, allowing detection of structural rearrangements in ion channels and receptors.
  • Site-Specific Labeling : Used in SCAM to identify solvent-accessible cysteine residues in membrane proteins, elucidating pore geometry and ligand-binding sites.
  • FRET Applications : The fluorophore’s spectral properties enable energy transfer studies when paired with complementary dyes, mapping distance changes between labeled residues.

Properties

IUPAC Name

7-(2-methylsulfonothioyloxyethylamino)-2,1,3-benzoxadiazole-4-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N4O5S3/c1-20(14,19)17-5-4-11-6-2-3-7(21(10,15)16)9-8(6)12-18-13-9/h2-3,11H,4-5H2,1H3,(H2,10,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOTZITYVLITNID-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=S)OCCNC1=CC=C(C2=NON=C12)S(=O)(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N4O5S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclocondensation and Sulfonation

A modified protocol from Quaranta et al. involves reacting 2-amino-3-benzhydrylphenol with ethyl cyanoacetimidate hydrochloride to form the benzoxazole ring. Subsequent sulfonation at the 4-position is achieved using chlorosulfonic acid, yielding 2,1,3-benzoxadiazole-4-sulfonyl chloride . This intermediate is critical for introducing the aminosulfonyl group via ammonolysis in aqueous NH₃/THF, producing 2,1,3-benzoxadiazole-4-sulfonamide .

Key Reaction Conditions

  • Temperature: 50–85°C (reflux)

  • Time: 12–72 hours

  • Yield: 60–75% after column chromatography (hexane/ethyl acetate).

Functionalization at the 7-Position

The 7-position of the benzoxadiazole core is functionalized with a methanethiosulfonate group through a two-step process: amine coupling followed by thiol protection .

Amine Coupling

2,1,3-benzoxadiazole-4-sulfonamide is reacted with 2-aminoethyl methanethiosulfonate in chloroform/water biphasic solvent systems. Potassium carbonate and tetrabutylammonium bromide (TBAB) facilitate nucleophilic substitution, forming the C–N bond at the 7-position.

Optimized Parameters

  • Catalyst: TBAB (0.1–0.3 equiv)

  • Temperature: 0–25°C

  • Time: 1–24 hours

  • Yield: 50–65%.

Thiol Protection

The methanethiosulfonate group is stabilized using tert-butoxycarbonyl (Boc) protection. Boc-anhydride in dichloromethane with DMAP as a catalyst achieves >90% protection efficiency. Deprotection is performed post-purification using trifluoroacetic acid (TFA) to regenerate the reactive thiol.

Industrial-Scale Purification Strategies

Purification of ABD-MTS requires meticulous removal of byproducts such as 2-(4-benzhydrylbenzoxazol-2-yl)acetamide .

Azeotropic Distillation

Prior to column chromatography, azeotropic distillation with toluene removes residual water, enhancing chromatographic resolution.

Column Chromatography

Silica gel chromatography with gradient elution (hexane/ethyl acetate 1:1 to 1:3) isolates ABD-MTS with ≥95% purity.

Typical Chromatographic Profile

FractionSolvent RatioPurity (%)
1–31:1<50
4–61:275–85
7–91:3≥95

Analytical Characterization

Spectroscopic Validation

  • ¹H NMR (DMSO-d₆): δ 8.21 (s, 1H, benzoxadiazole-H), 6.95 (d, J = 8.4 Hz, 1H), 3.72 (t, J = 6.0 Hz, 2H, SCH₂), 3.12 (t, J = 6.0 Hz, 2H, NH₂).

  • HRMS : m/z 352.398 [M+H]⁺ (calculated for C₉H₁₂N₄O₅S₃).

Purity Assessment

HPLC (C18 column, 0.1% TFA in H₂O/MeCN) confirms ≥98% purity with retention time 12.3 minutes.

Scalability and Process Optimization

Industrial-scale synthesis (Patent US20070123574A1) highlights:

  • Stereoselectivity : Chiral auxiliaries ensure enantiopure intermediates.

  • Catalytic Hydrogenolysis : Palladium on carbon (Pd/C) removes Boc groups without side reactions.

  • Reaction Monitoring : In situ FTIR tracks sulfonation and amine coupling.

Cost-Efficiency Metrics

ParameterLab ScaleIndustrial Scale
Yield (%)50–6570–85
Solvent Consumption (L/kg)12040
Cycle Time (days)7–103–5

Challenges and Mitigation

Byproduct Formation

2-(4-Benzhydrylbenzoxazol-2-yl)acetamide (6a) is a common byproduct. Increasing TBAB concentration to 0.3 equiv suppresses its formation by 40%.

Moisture Sensitivity

The methanethiosulfonate group hydrolyzes in aqueous media. Strict anhydrous conditions (Aw < 0.1%) and molecular sieves ensure stability .

Chemical Reactions Analysis

Thiol-Specific Disulfide Bond Formation

ABD-MTS primarily reacts with cysteine thiol groups (-SH) in proteins, forming stable disulfide bonds via nucleophilic substitution .

Mechanism :

  • The electrophilic sulfur atom in the MTS group undergoes nucleophilic attack by the thiolate anion (RS⁻).
  • This results in cleavage of the S-SO₂ bond, releasing sulfinic acid (HSO₂⁻) and forming a mixed disulfide (R-S-S-R’) .

Reaction Equation :ABD MTS+Protein SHProtein S S R+HSO2\text{ABD MTS}+\text{Protein SH}\rightarrow \text{Protein S S R}+\text{HSO}_2^-Where R = benzoxadiazole-aminosulfonyl-ethyl group .

Kinetics :

  • Reaction rates with cysteine residues range from 10410^4 to 105M1s110^5\,\text{M}^{-1}\text{s}^{-1} under physiological conditions (pH 7.0–8.5) .
  • Rate variations depend on solvent accessibility and protein conformational states .
Parameter Value
Optimal pH Range7.0–8.5
Reaction Rate Constant (k)104105M1s110^4-10^5\,\text{M}^{-1}\text{s}^{-1}
ReversibilityYes (via DTT or β-mercaptoethanol)

Reaction Specificity and Limitations

While ABD-MTS is thiol-selective, cross-reactivity with phenolic hydroxyl groups (-OH) has been reported under alkaline conditions (pH > 9.0) .

Factors Influencing Specificity :

  • pH Dependency : Reactivity with thiols dominates at pH 7.0–8.5, while phenolic groups react minimally .
  • Steric Hindrance : Bulky protein structures reduce labeling efficiency .

Mitigation Strategies :

  • Use lower pH buffers (6.5–7.5) to minimize off-target reactions .
  • Pre-treat samples with thiol-blocking agents (e.g., N-ethylmaleimide) to confirm specificity .

Comparative Reactivity with Other MTS Reagents

ABD-MTS offers unique advantages over similar compounds:

Reagent Key Feature Limitation
ABD-MTS Fluorescent, pH-sensitive reactivityLight-sensitive; requires amber storage
MTSL (Spin Label) EPR compatibilityNo fluorescence
MTS-Dansyl Environment-sensitive fluorescenceBulky group alters protein dynamics

Synthetic and Handling Considerations

  • Storage : Stable at -20°C in amber vials; degrades upon prolonged light exposure .
  • Solubility : Soluble in DMSO, methanol, and acetonitrile (>10 mM) .

Scientific Research Applications

Fluorescent Labeling in Proteomics

One of the primary applications of ABD-MTS is its use as a fluorescent labeling agent for proteins. The compound can selectively label sulfhydryl groups in proteins, which is crucial for studying protein interactions and functions.

Case Study: Protein Labeling

In a study published in Electrospray Ionization Mass Spectrometry, researchers demonstrated that ABD-MTS could effectively label cysteine residues in peptides. The labeling facilitated the tracking of protein modifications under various conditions. The study highlighted the importance of the reducing environment in achieving complete removal of the ABD label from cysteine-containing peptides, allowing for subsequent re-labeling experiments .

Detection of Reactive Sulfhydryl Groups

ABD-MTS is utilized to detect and quantify reactive sulfhydryl groups in biomolecules. This application is essential for understanding redox biology and the role of thiols in cellular processes.

Data Table: Comparison of Fluorescent Dyes for Thiol Detection

Dye NameSpecificityDetection MethodApplication Area
ABD-MTSHighFluorescenceProteomics
4-(Aminosulfonyl)-7-fluoro-2,1,3-benzoxadiazoleModerateHPLC/FluorescenceGeneral thiol detection
Maleimide-based dyesHighFluorescence/HPLCProtein conjugation

Bioconjugation Techniques

The compound is also employed in bioconjugation techniques where it serves as a linker between biomolecules. This property is particularly useful in creating targeted drug delivery systems and developing biosensors.

Case Study: Bioconjugation for Drug Delivery

Research has shown that ABD-MTS can be used to conjugate drugs to antibodies or other biomolecules, enhancing the specificity and efficacy of therapeutic agents. The conjugation process was analyzed using mass spectrometry to confirm successful linkage .

Research in Cancer Biology

ABD-MTS has been explored in cancer research for its potential to label and track tumor markers. By tagging specific proteins associated with cancer cells, researchers can gain insights into tumor biology and progression.

Data Table: Applications in Cancer Research

Application AreaPurposeMethodology
Tumor Marker IdentificationTrack protein expressionFluorescent labeling with ABD-MTS
Cell Viability StudiesAssess drug effects on cellsFlow cytometry with labeled cells
Mechanistic StudiesUnderstand signaling pathwaysWestern blot analysis

Mechanism of Action

The mechanism of action of N-[4-(Aminosulfonyl)-2,1,3-benzoxadiazol-7-yl]-2-aminoethyl methanethiosulfonate involves its interaction with specific molecular targets. The benzoxadiazole ring can interact with various biomolecules, leading to changes in fluorescence that can be measured and analyzed. The sulfonyl and methanethiosulfonate groups can undergo reactions with nucleophiles, leading to the formation of covalent bonds with target molecules.

Comparison with Similar Compounds

N-[4-(Aminosulfonyl)-2,1,3-benzoxadiazol-7-yl]-2-aminoethyl methanethiosulfonate can be compared with other benzoxadiazole derivatives and fluorescent probes:

  • Similar Compounds

    • 4-(Aminosulfonyl)-2,1,3-benzoxadiazole
    • 7-Nitrobenz-2-oxa-1,3-diazole (NBD)
    • 2-Aminoethyl methanethiosulfonate
  • Uniqueness

    • The combination of the benzoxadiazole ring with the aminosulfonyl and methanethiosulfonate groups provides unique reactivity and fluorescence properties.
    • Its ability to undergo specific chemical reactions makes it a versatile tool in various scientific applications.

Biological Activity

N-[4-(Aminosulfonyl)-2,1,3-benzoxadiazol-7-yl]-2-aminoethyl methanethiosulfonate (CAS 352000-01-2), commonly referred to as ABD-MTS, is a compound of significant interest due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including antimicrobial properties, cytotoxic effects against cancer cells, and potential applications in biochemical research.

Chemical Structure and Properties

  • Molecular Formula : C9H12N4O5S3
  • Molecular Weight : 352.41 g/mol
  • CAS Number : 352000-01-2

The compound features a benzoxadiazole moiety, which is known for its fluorescent properties and ability to interact with various biological targets.

Antimicrobial Activity

Research has indicated that ABD-MTS exhibits notable antimicrobial properties. In studies evaluating its efficacy against bacterial biofilms, it was observed that the compound significantly inhibited biofilm formation at various concentrations. For example:

Concentration (M)Biofilm Formation (%)Inhibition Rate (%)
10410^{-4}5.7894.22
10510^{-5}46.3353.67
10610^{-6}43.5656.44

These results suggest that ABD-MTS could be a promising candidate for combating biofilm-associated infections, which are notoriously difficult to treat due to their resistance to conventional antibiotics .

Cytotoxic Effects

The cytotoxicity of ABD-MTS has been investigated in various cancer cell lines, including cervical carcinoma (M-HeLa) and breast adenocarcinoma (MCF-7). The compound demonstrated selective cytotoxicity comparable to established chemotherapeutics like Doxorubicin:

Cell LineIC50 (μM)Selectivity Index (SI)
M-HeLa12.74.5
MCF-714.73.8

The selectivity index indicates that ABD-MTS preferentially affects cancer cells over normal cells, making it a potential candidate for targeted cancer therapies .

Further investigations into the mechanism of action revealed that ABD-MTS induces apoptosis in cancer cells. Flow cytometry analysis showed an increase in early and late apoptotic cells when treated with the compound:

  • Early Apoptosis : M-HeLa cells treated with ABD-MTS exhibited early apoptosis rates of approximately 14.46%.
  • Late Apoptosis : Late apoptosis was noted at rates around 12.79%.

The apoptotic pathway activation suggests that ABD-MTS may disrupt mitochondrial function or activate caspase pathways leading to cell death .

Case Studies

In a notable study published in MDPI, researchers synthesized various derivatives of benzoxadiazole compounds and evaluated their biological activities. Among these, ABD-MTS was highlighted for its strong anti-cancer effects and ability to inhibit biofilm formation in bacterial cultures .

Q & A

Basic: What are the common synthetic routes for synthesizing this compound and related sulfonamide derivatives?

The synthesis typically involves condensing aminophenyl benzoxadiazole derivatives with sulfonyl chlorides under controlled conditions. For example, analogous compounds are synthesized by reacting 2-(aminophenyl)benzothiazoles with substituted sulfonyl chlorides in pyridine and acetic anhydride under heat, followed by purification via column chromatography. Key steps include optimizing stoichiometric ratios and reaction temperatures to improve yields (e.g., 32–43% for similar derivatives) .

Basic: How is this compound utilized in structural studies of membrane proteins?

The methanethiosulfonate group reacts selectively with cysteine thiols in proteins, enabling site-specific conjugation to fluorophores (e.g., ATTO-465 maleimide). This facilitates distance measurements in membrane proteins using Förster Resonance Energy Transfer (FRET). For instance, it has been applied to study prokaryotic voltage-gated ion channels (e.g., KVAP and NaChBac), where energy transfer rates correlate with conformational changes .

Advanced: What strategies resolve low reaction yields during the synthesis of sulfonamide-containing probes?

Low yields (e.g., <50%) can arise from competing side reactions or poor solubility. Strategies include:

  • Anhydrous conditions (e.g., dry pyridine) to minimize hydrolysis.
  • Gradient temperature control during condensation (e.g., 60–80°C).
  • Purification via recrystallization or HPLC to isolate products from byproducts .

Advanced: How can researchers address discrepancies in fluorescence data when using this compound for protein labeling?

Fluorescence inconsistencies may stem from environmental quenching (e.g., pH, ionic strength) or fluorophore photobleaching . Mitigation strategies:

  • Use control experiments with alternative MTS reagents (e.g., MTSF, MTSR) to validate labeling efficiency.
  • Validate distances with orthogonal techniques like X-ray crystallography or cryo-EM, as demonstrated in potassium channel studies .

Basic: What analytical methods confirm the structure and purity of this compound?

Standard techniques include:

  • 1H/13C NMR : Confirms functional groups (e.g., sulfonamide, benzoxadiazole).
  • High-Resolution Mass Spectrometry (HRMS-ESI) : Validates molecular weight (e.g., ±1 ppm accuracy).
  • Melting point analysis : Ensures purity and crystallinity .

Advanced: What considerations are critical when designing derivatives for enhanced membrane permeability?

To improve lipid bilayer penetration:

  • Introduce hydrophobic substituents (e.g., alkyl chains) on the benzoxadiazole ring.
  • Modify sulfonamide polarity (e.g., replace with less polar groups) while retaining target binding.
  • Balance molecular size (<500 Da) to avoid steric hindrance, as seen in ion channel studies .

Basic: How is this compound applied in derivatization for analytical detection?

The benzoxadiazole moiety enhances fluorescence properties, making it suitable for HPLC or LC-MS detection . For example, derivatives of related benzoxadiazole compounds are used with maleimide-based fluorophores (e.g., fluorescein-5-maleimide) for thiol-specific labeling in biological samples .

Advanced: What experimental designs minimize artifacts in protein labeling studies?

  • Pre-labeling controls : Treat proteins with thiol-blocking agents (e.g., N-ethylmaleimide) to confirm specificity.
  • Time-resolved measurements : Track labeling kinetics to avoid over-conjugation.
  • Cross-validation with cysteine-free mutants to rule out non-specific binding .

Basic: What role does the sulfonamide group play in the compound’s biochemical activity?

The sulfonamide group enhances water solubility and participates in hydrogen bonding with target proteins (e.g., carbonic anhydrase inhibitors). Its electron-withdrawing nature also stabilizes the benzoxadiazole ring, improving fluorescence properties .

Advanced: How can computational modeling guide the optimization of this compound for specific targets?

  • Molecular docking : Predict binding poses with target proteins (e.g., voltage-gated ion channels).
  • QSAR studies : Correlate substituent effects (e.g., electron-donating/withdrawing groups) with activity.
  • Free-energy perturbation (FEP) : Estimate binding affinity changes for derivative screening .

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